4-tert-butyl-N-(2-ethoxyphenyl)benzamide
Description
4-tert-Butyl-N-(2-ethoxyphenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl moiety and a 2-ethoxyphenylamine substituent.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-5-22-17-9-7-6-8-16(17)20-18(21)14-10-12-15(13-11-14)19(2,3)4/h6-13H,5H2,1-4H3,(H,20,21) |
InChI Key |
CEFKWTIXNFCCOY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
Key Compounds
Analysis
- Positional Isomerism : The 2-ethoxy vs. 4-ethoxy substitution (e.g., in 4-tert-butyl-N-(4-ethoxyphenyl)benzamide) alters steric and electronic profiles. The 2-ethoxy group may hinder rotational freedom, affecting binding to targets compared to the 4-isomer .
- Substituent Effects : Bromo and nitro groups (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) introduce electron-withdrawing properties, contrasting with the electron-donating tert-butyl group in the target compound. This impacts reactivity and interaction with biological targets .
Bioactivity-Related Analogs
Antifungal Derivatives
Quinoline-based benzamides (e.g., 4-tert-butyl-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)benzamide) exhibit fungicidal activity against Candida albicans and C. glabrata (MFC values: 8–32 μg/mL) . While the target compound lacks a quinoline scaffold, the tert-butyl group may enhance lipophilicity, a critical factor in antifungal efficacy.
PCAF HAT Inhibitors
Benzamide derivatives with 2-acylamino substituents (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide) show 61–79% inhibition of PCAF HAT at 100 μM. The tert-butyl group in the target compound may reduce polar interactions compared to carboxyphenyl groups, suggesting lower HAT inhibition .
Pharmacological Modulators
ML382 (2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide) is a potent MrgX1 modulator. The cyclopropanesulfonamido group in ML382 introduces conformational rigidity, contrasting with the tert-butyl group in the target compound, highlighting substituent-driven target specificity .
Physicochemical Properties
- logP and Solubility : The tert-butyl group increases logP (predicted ~5.05 for analogs), enhancing lipophilicity but reducing aqueous solubility .
- Synthetic Routes : Palladium-catalyzed arylation () and carbodiimide-mediated coupling () are common methods for benzamide synthesis. The target compound may be synthesized via similar protocols .
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